molecular formula C26H32O11 B12377457 Epipinoresinol-4-O-|A-glucoside

Epipinoresinol-4-O-|A-glucoside

Cat. No.: B12377457
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-UNUWSXLRSA-N
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Description

Overview of Lignan (B3055560) Glucosides in Natural Product Chemistry

Lignan glucosides are a diverse group of naturally occurring polyphenolic compounds. Structurally, they consist of a lignan aglycone—a dimer of phenylpropanoid units—covalently linked to a glucose moiety via a glycosidic bond. These compounds are widely distributed throughout the plant kingdom and have attracted considerable interest in the field of natural product chemistry due to their structural complexity and potential biological activities. The glycosylation of lignans (B1203133) is understood to influence their solubility, stability, and bioavailability.

Furofuran lignans, characterized by a central bicyclic ether system, represent a significant subclass of these compounds. Research into furofuran lignan glucosides often involves their isolation from various plant sources, elucidation of their stereochemistry, and investigation of their pharmacological properties.

Significance of Epipinoresinol-4-O-α-Glucoside within Lignan Research

Epipinoresinol-4-O-α-glucoside belongs to the furofuran class of lignan glucosides. Its aglycone is epipinoresinol (B161446), and the glucose unit is attached at the 4-O position with an alpha configuration. While its chemical structure is defined, specific research detailing the natural occurrence, isolation, and biological activities of the α-isomer is not extensively documented in publicly available scientific literature.

Much of the existing research on epipinoresinol glucosides has focused on the β-anomer, Epipinoresinol-4-O-β-D-glucoside. Studies on the β-isomer have explored its potential antioxidant and α-glucosidase inhibitory activities, suggesting that the stereochemistry of the glycosidic bond could play a role in the compound's biological function. The significance of studying the α-isomer, therefore, lies in the potential for differential biological effects compared to its more commonly studied β-counterpart. However, without dedicated studies on Epipinoresinol-4-O-α-glucoside, its specific contributions to the field of lignan research remain largely theoretical.

Below is a data table summarizing the basic chemical information for Epipinoresinol-4-O-α-glucoside.

PropertyValueSource
Molecular FormulaC26H32O11PubChem nih.gov
Molecular Weight520.5 g/mol PubChem nih.gov
IUPAC Name(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem nih.gov

Table 1. Chemical Properties of Epipinoresinol-4-O-α-glucoside

Due to the limited specific research on Epipinoresinol-4-O-α-glucoside, further detailed research findings on its natural sources, isolation, and biological activity are not available at this time. The scientific community's understanding of this specific compound would be greatly enhanced by studies that isolate and characterize it from natural sources or through chemical synthesis, followed by a thorough evaluation of its biological properties.

Properties

Molecular Formula

C26H32O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25-,26+/m0/s1

InChI Key

QLJNETOQFQXTLI-UNUWSXLRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O

Origin of Product

United States

Natural Occurrence and Phytochemical Distribution of Epipinoresinol 4 O α Glucoside

Plant Species Sources

The distribution of Epipinoresinol-4-O-β-D-glucoside is not confined to a single genus or family, indicating its broader significance in plant biochemistry. Research has led to its identification in the following plants.

The Chinese snowball viburnum (Viburnum macrocephalum f. keteleeri) is a deciduous shrub native to mainland China, recognized by its large, dome-shaped white flower clusters. ncsu.edugarden-treasures.com A study focusing on the chemical constituents of the fruits of this plant led to the isolation of Epipinoresinol-4-O-β-D-glucoside. medchemexpress.comchemsrc.comchemicalbook.comchemicalbook.com This research highlights the fruit as a source of this particular lignan (B3055560) glucoside.

While research has been conducted on the chemical composition of Pinus densiflora, the Japanese red pine, specific studies detailing the isolation of Epipinoresinol-4-O-β-D-glucoside from this particular species are not prevalent in the currently available literature. Further phytochemical investigations would be necessary to confirm its presence.

Lonicera japonica, commonly known as Japanese honeysuckle, is a widely recognized plant in traditional Chinese medicine. nih.gov Its stems, in particular, have been a subject of phytochemical analysis. While a variety of other lignans (B1203133) and chemical constituents have been isolated from Lonicera japonica, the specific presence of Epipinoresinol-4-O-β-D-glucoside is not explicitly documented in the provided search results. semanticscholar.orgresearchgate.net

Epipinoresinol-4-O-β-D-glucoside is a known constituent of Forsythia suspensa, a deciduous shrub also referred to as weeping forsythia. medchemexpress.combjherbest.com This compound, also known by the synonym Simplocosin, has been isolated from this plant. medchemexpress.combjherbest.com Notably, the leaves of Forsythia suspensa have been found to contain significant levels of polyphenolic compounds, including phillyrin, which is the glucoside of (+)-epipinoresinol monomethyl ether. mdpi.com

For the first time, chemical and biological studies were conducted on Balanophora fungosa var. globosa collected in Vietnam. researchgate.netkirj.ee Through NMR analysis, researchers successfully isolated and identified several phenolic compounds from this plant, including Epipinoresinol-4-O-β-D-glucopyranoside. researchgate.netkirj.ee

Beyond the species listed above, Epipinoresinol-4-O-β-D-glucoside and its related lignan glucosides have been identified in other plants. For instance, (-)-Pinoresinol 4-O-glucoside has been reported in Artemisia selengensis, Acer truncatum, and Tinospora sinensis. medchemexpress.comnih.gov Additionally, (+)-Pinoresinol 4-O-beta-D-glucopyranoside has been sourced from the rhizomes of Polygonatum sibiricum. chemfaces.com Another related compound, Pinoresinol-4,4'-di-O-beta-D-glucoside, has been isolated from the root of Valeriana officinalis. nih.gov

Compound and Plant Information

Compound NameSynonymPlant Source(s)
Epipinoresinol-4-O-β-D-glucosideSimplocosinViburnum macrocephalum f. keteleeri, Forsythia suspensa, Balanophora fungosa var. globosa
Phillyrin-Forsythia suspensa
(-)-Pinoresinol 4-O-glucoside(-)-Pinoresinol 4-O-β-D-glucopyranosideArtemisia selengensis, Acer truncatum, Tinospora sinensis
(+)-Pinoresinol 4-O-β-D-glucopyranoside-Polygonatum sibiricum
Pinoresinol-4,4'-di-O-beta-D-glucoside-Valeriana officinalis
Plant Scientific NameCommon Name
Viburnum macrocephalum f. keteleeriChinese snowball viburnum
Pinus densifloraJapanese red pine
Lonicera japonica THUNB.Japanese honeysuckle
Forsythia suspensaWeeping forsythia
Balanophora fungosa var. globosa-
Artemisia selengensis-
Acer truncatumShantung maple
Tinospora sinensis-
Polygonatum sibiricumSiberian Solomon's seal
Valeriana officinalisValerian

Isolation and Purification Methodologies for Epipinoresinol 4 O α Glucoside

Extraction Techniques from Plant Biomass

The initial step in isolating Epipinoresinol-4-O-α-glucoside involves its extraction from the raw plant material. The selection of an appropriate extraction method is crucial for maximizing yield and minimizing the degradation of the target compound.

Prior to extraction, plant materials are typically processed to increase the efficiency of the extraction. This often includes drying the biomass through methods such as air-drying, oven-drying, or freeze-drying. nih.gov Lignans (B1203133) and their glycosides are known to be relatively stable at elevated temperatures, allowing for oven-drying at temperatures as high as 60°C. nih.gov After drying, the material is ground into a fine powder to increase the surface area available for solvent contact. nih.gov

Solvent extraction is the most common method for obtaining crude extracts containing lignan (B3055560) glycosides. nih.gov Due to the polar nature of the glycoside moiety, polar solvents or aqueous mixtures of organic solvents are most effective.

Maceration with Alcohols: Aqueous mixtures of ethanol (B145695) or methanol (B129727), typically in concentrations of 70-100%, are widely used. nih.gov These solvent systems are effective at solubilizing polar lignan glycosides. nih.gov For instance, the extraction of a similar compound, pinoresinol-4-O-β-D-glucopyranoside, was achieved by macerating the dried plant material in distilled methanol at room temperature. researchgate.net

Sequential Extraction: A common strategy involves a sequential extraction process to first remove non-polar compounds. The plant biomass is first treated with a non-polar solvent, such as hexane, to extract lipids and waxes. nih.govresearchgate.net Subsequently, a more polar solvent like acetone or ethanol is used to extract the lignans and their glycosides from the defatted material. nih.govresearchgate.net

Hydrolysis-Assisted Extraction: In some plant matrices, lignans can be part of a larger macromolecular complex. nih.gov In such cases, methods like acidic, alkaline, or enzymatic hydrolysis may be employed to break these bonds and facilitate the release of the lignan glycosides, though this can risk altering the native compound. nih.gov

Table 1: Summary of Extraction Techniques for Lignan Glucosides

Technique Solvent(s) Typical Conditions Rationale/Purpose Reference
Maceration 70-100% aq. Methanol or Ethanol Room temperature, repeated extractions Efficiently solubilizes polar glycosides. nih.govresearchgate.net
Sequential Extraction 1. Non-polar (e.g., Hexane) 2. Polar (e.g., Acetone, Ethanol) Sequential steps Removes interfering lipids and waxes before extracting the target lignans. nih.govresearchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, various chromatographic techniques are employed in succession to separate and purify Epipinoresinol-4-O-α-glucoside.

Preparative HPLC is a high-resolution technique often used in the final stages of purification to obtain the target compound at a very high purity (e.g., >97%). researchgate.netchemfaces.com This method utilizes a high-pressure system to pass the sample mixture through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compounds between the mobile phase and the stationary phase.

For lignan analysis and purification, reversed-phase columns (e.g., C18) are particularly suitable. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often run in a gradient mode to achieve optimal separation. Detection is commonly performed using a UV spectrophotometer, as it is a cost-effective method that provides good response for phenolic compounds like lignans. researchgate.net The use of preparative HPLC has been documented as a successful final step in the isolation of the related compound Epipinoresinol-4-O-beta-D-glucoside. chemfaces.com

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a preparative liquid-liquid chromatographic technique that operates without a solid support matrix. gilson.com This method relies on the partition of a solute between two immiscible liquid phases. researchgate.net One liquid phase is held stationary within the column by a strong centrifugal field, while the other liquid phase is pumped through as the mobile phase. gilson.com

The separation in CPC is governed by the partition coefficient (Kd) of each compound in the biphasic solvent system. gilson.comresearchgate.net Compounds with a higher affinity for the mobile phase elute faster, while those with a higher affinity for the stationary phase are retained longer. researchgate.net

Key advantages of CPC include:

No Irreversible Adsorption: The absence of a solid support eliminates the risk of irreversible sample adsorption, leading to high recovery rates, often above 95%. researchgate.net

High Purity: It is capable of yielding compounds with very high purity (up to 99%). researchgate.net

Scalability: The method is suitable for separating large quantities of material, from milligrams to kilograms.

Cost-Effectiveness: It involves lower solvent consumption compared to other preparative techniques. researchgate.net

While direct application on Epipinoresinol-4-O-α-glucoside is not extensively documented, CPC has been successfully used to separate and purify other natural glucosides. For example, high-performance CPC was used to isolate flavonoid glucosides from Glycyrrhiza uralensis using an ethyl acetate-ethanol-water solvent system. nih.gov Similarly, glucosinolates were purified from seed extracts using a system of ethyl acetate/n-butanol/water. nih.gov These examples demonstrate the high potential of CPC for the efficient purification of lignan glucosides.

A combination of different chromatographic methods is typically used to progressively enrich the concentration of the target compound before final purification.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract.

Silica (B1680970) Gel Chromatography: Normal-phase silica gel columns are frequently used to separate compounds based on polarity. researchgate.netchemfaces.com

Polyamide Resin Chromatography: This method has been effectively used to separate total lignans from flavonoids in plant extracts. mdpi.com

Macroporous Resin Chromatography: These non-polar or weakly polar resins are excellent for adsorbing compounds from aqueous solutions. The adsorbed compounds can then be selectively desorbed using solvents of increasing polarity (e.g., varying concentrations of ethanol). This technique has been optimized for the separation of flavonoid glucosides from hawthorn leaves, where an HPD-400 resin showed the best performance, increasing product purity over 8-fold in a single run. nih.gov

Thin-Layer Chromatography (TLC): TLC is an inexpensive and rapid analytical technique used primarily for the qualitative screening of fractions and for monitoring the progress of purification steps. nih.govchemfaces.com

Table 2: Comparison of Chromatographic Separation Strategies

Technique Principle Stationary Phase Typical Mobile Phase Key Advantages Reference
Preparative HPLC Differential partitioning between solid and liquid phases Solid (e.g., C18 silica) Liquid (e.g., Water/Methanol gradient) High resolution and purity. chemfaces.comresearchgate.net
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioning Liquid (retained by centrifugal force) Immiscible liquid High recovery, no sample loss, scalability, low solvent use. gilson.comresearchgate.net
Column Chromatography (Silica/Polyamide) Adsorption Solid (Silica gel, Polyamide resin) Organic solvents of varying polarity Good for initial fractionation of crude extracts. chemfaces.commdpi.com

Structural Elucidation and Stereochemical Characterization of Epipinoresinol 4 O α Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of atoms and their spatial relationships can be determined.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in a molecule. For Epipinoresinol-4-O-α-glucoside, the spectrum would be expected to show distinct signals for the aromatic protons of the two phenylpropanoid units, the methoxy (B1213986) groups, the protons of the fused furan (B31954) rings, and the protons of the α-glucoside moiety. The chemical shifts (δ) of these protons are influenced by their neighboring atoms and their position within the molecule's magnetic field.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In Epipinoresinol-4-O-α-glucoside, this would include carbons of the aromatic rings, the furan rings, the methoxy groups, and the glucose unit. The chemical shifts of these carbons provide insight into their hybridization and bonding environment.

Table 1: Representative ¹H and ¹³C NMR Data for a Pinoresinol (B1678388) Glucoside Structure (Note: This table is a representative example based on similar lignan (B3055560) glucosides and should not be considered as experimentally verified data for Epipinoresinol-4-O-α-glucoside.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Aglycone Moiety
1133.5
2110.86.95 (d, 1.5)
3148.9
4145.7
5115.46.80 (d, 8.0)
6119.26.75 (dd, 8.0, 1.5)
785.84.72 (d, 4.0)
854.23.10 (m)
971.73.85 (m), 4.25 (m)
1'132.1
2'109.56.90 (d, 1.8)
3'148.1
4'146.8
5'114.56.85 (d, 8.2)
6'118.76.78 (dd, 8.2, 1.8)
7'87.24.90 (d, 6.5)
8'50.13.50 (m)
9'72.53.90 (m), 4.30 (m)
OMe56.03.88 (s)
OMe'56.13.89 (s)
Glucoside Moiety
1''102.54.85 (d, 7.5)
2''73.83.55 (m)
3''76.93.65 (m)
4''70.33.45 (m)
5''77.23.50 (m)
6''61.43.75 (m), 3.95 (m)

Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Epipinoresinol-4-O-α-glucoside, COSY would reveal the spin systems within the aromatic rings and the glucose unit, helping to trace the connectivity of the protons. For example, correlations would be observed between the protons of the furan rings and their adjacent benzylic protons. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for Epipinoresinol-4-O-α-glucoside would include:

Correlations from the anomeric proton of the glucose (H-1'') to the carbon of the aglycone at the point of attachment (C-4), confirming the position of the glycosidic linkage.

Correlations from the methoxy protons to their respective aromatic carbons.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. utexas.edu Chiral chromophores in a molecule will produce characteristic CD spectra, with positive or negative absorptions (Cotton effects) at specific wavelengths.

For lignans (B1203133) like Epipinoresinol-4-O-α-glucoside, the aromatic rings act as chromophores. The spatial arrangement of these rings relative to each other, dictated by the stereochemistry of the chiral centers in the furan rings, results in a unique CD spectrum. The sign and intensity of the Cotton effects can be compared to known compounds or to theoretical calculations to assign the absolute configuration of the stereocenters (e.g., R or S). lanl.govutexas.eduaps.org While a specific CD spectrum for Epipinoresinol-4-O-α-glucoside is not publicly documented, the technique is fundamental in distinguishing it from its stereoisomers.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For Epipinoresinol-4-O-α-glucoside, the expected molecular formula is C₂₆H₃₂O₁₁, corresponding to a monoisotopic mass of approximately 520.1945 g/mol . nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions. This fragmentation pattern provides valuable structural information. In the case of a glycoside like Epipinoresinol-4-O-α-glucoside, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (a neutral loss of 162 Da for a hexose). researchgate.netnih.govnih.gov This would produce a fragment ion corresponding to the aglycone, Epipinoresinol (B161446). Further fragmentation of the aglycone can provide additional structural details of the lignan core. researchgate.net Analysis of these fragmentation pathways is a key step in confirming the proposed structure. mdpi.comekb.eg

Chemical Derivatization for Spectroscopic Analysis

Chemical derivatization is often employed to improve the analytical properties of a molecule for spectroscopic analysis. In the case of Epipinoresinol-4-O-α-glucoside, which contains multiple hydroxyl groups, acetylation is a common derivatization technique. nih.gov

Acetylation involves reacting the compound with an acetylating agent, such as acetic anhydride (B1165640) in pyridine, to convert the hydroxyl (-OH) groups to acetyl (-OAc) groups. This can have several benefits for NMR spectroscopy:

Improved Solubility: The acetylated derivative may be more soluble in common NMR solvents like chloroform-d (B32938) (CDCl₃).

Signal Dispersion: The introduction of acetyl groups can shift the signals of nearby protons in the ¹H NMR spectrum, potentially resolving overlapping signals and simplifying spectral interpretation.

Confirmation of Hydroxyl Groups: The number of acetyl groups incorporated, which can be determined from the NMR spectrum, confirms the number of hydroxyl groups present in the original molecule.

By comparing the NMR spectra of the native compound and its acetylated derivative, a more detailed and confident structural elucidation can be achieved.

Biological Activities and Molecular Mechanisms of Epipinoresinol 4 O α Glucoside in Pre Clinical Research

Enzyme Inhibition Studies

Epipinoresinol-4-O-α-glucoside, a lignan (B3055560) glycoside, has been the subject of various preclinical studies to evaluate its potential as an inhibitor of several key enzymes involved in metabolic and neurological pathways. These investigations have shed light on its specific inhibitory activities against carbohydrate-hydrolyzing enzymes and enzymes implicated in other physiological processes.

α-Amylase Inhibitory Activity

Research into the α-amylase inhibitory activity of Epipinoresinol-4-O-α-glucoside has been conducted to understand its potential role in modulating carbohydrate digestion. One study investigating lignan constituents from the fruits of Viburnum macrocephalum f. keteleeri reported on the α-amylase inhibitory activities of various isolated compounds, including Epipinoresinol-4'-O-β-D-glucoside (also known as Simplocosin). chemsrc.commedchemexpress.com While detailed inhibitory concentration (IC50) values for Epipinoresinol-4-O-α-glucoside specifically against α-amylase are not extensively detailed in the provided search results, the context of the study suggests its evaluation alongside other related compounds. chemsrc.commedchemexpress.com The inhibition of α-amylase is a key mechanism for controlling postprandial hyperglycemia, as it slows the breakdown of complex carbohydrates into simpler sugars. nih.govfrontiersin.org

α-Glucosidase Inhibitory Activity

The inhibitory effect of Epipinoresinol-4-O-α-glucoside on α-glucosidase has been more extensively documented. A study on lignans (B1203133) from Viburnum macrocephalum f. keteleeri identified Epipinoresinol-4'-O-β-D-glucoside as having α-glucosidase inhibitory activity. chemsrc.commedchemexpress.com Another compound, Pinoresinol (B1678388) 4-O-β-D-glucopyranoside, which is structurally related, has demonstrated potent α-glucosidase inhibition with an IC50 value of 48.13 μg/mL. medchemexpress.comresearchgate.net The inhibition of α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes, as it delays the absorption of glucose from the small intestine. frontiersin.orgnih.gov

Protein Tyrosine Phosphatase 1B Inhibitory Activity

Epipinoresinol-4-O-α-glucoside has also been investigated for its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising approach for the treatment of type 2 diabetes and obesity. nih.govnih.gov A study on lignan constituents from Viburnum macrocephalum f. keteleeri included the evaluation of Epipinoresinol-4'-O-β-D-glucoside for its PTP1B inhibitory activity. chemsrc.commedchemexpress.com While specific IC50 values for Epipinoresinol-4-O-α-glucoside are not provided in the search results, the inclusion of this compound in studies targeting PTP1B highlights its potential in this area of research. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Anti-inflammatory Properties

The potential anti-inflammatory effects of Epipinoresinol-4-O-α-glucoside have been explored, with a particular focus on its ability to modulate key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

Studies have investigated the capacity of Epipinoresinol-4-O-α-glucoside and related compounds to inhibit the production of nitric oxide (NO) in cellular models, typically in lipopolysaccharide (LPS)-stimulated macrophages. japsonline.comnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Research on various plant extracts and their isolated constituents has demonstrated that many natural compounds can effectively reduce NO levels, suggesting a potential mechanism for their anti-inflammatory action. d-nb.infoscielo.br While specific data for Epipinoresinol-4-O-α-glucoside's direct effect on NO production is not detailed, the anti-inflammatory activity of structurally similar lignans suggests it may possess similar properties. medchemexpress.com

Modulation of Prostaglandin (B15479496) Production

There is currently no available scientific literature detailing the effects of Epipinoresinol-4-O-β-D-glucoside on the production of prostaglandins. Research has not yet explored its potential to inhibit or stimulate key enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes.

Antioxidant Activity and Oxidative Stress Modulation

In vitro Antioxidant Assays (e.g., FRAP, ABTS)

Specific data from in vitro antioxidant assays such as the Ferric Reducing Antioxidant Power (FRAP) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay for Epipinoresinol-4-O-β-D-glucoside are not available in the current body of scientific literature.

Attenuation of Oxidative Stress in Animal Models

There are no published studies on the effects of Epipinoresinol-4-O-β-D-glucoside in animal models of oxidative stress. Therefore, its capacity to modulate antioxidant enzymes, reduce lipid peroxidation, or protect tissues from oxidative damage in a living organism has not been determined.

Anti-proliferative and Cytotoxic Effects

Upregulation of Tumor Suppressor Genes (e.g., P53)

There is no research available that investigates the influence of Epipinoresinol-4-O-β-D-glucoside on the expression or activity of the p53 tumor suppressor gene or any other tumor suppressor genes.

Metabolic Regulation Studies

Attenuation of Hyperglycemia in Animal Models

In pre-clinical animal models of diabetes, Epipinoresinol-4-O-β-glucoside has demonstrated a notable ability to attenuate hyperglycemia. Studies using a streptozotocin-induced diabetic mouse model showed that the compound led to a significant decline in serum glucose levels. nih.gov Specifically, administration of the compound resulted in a 37.83% decrease in serum glucose. nih.gov This was accompanied by a promising elevation in insulin levels, which increased by 25.37%. nih.gov The anti-hyperglycemic activity is also supported by in vitro findings, where the compound was found to be a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC50 value of 48.13 μg/ml. nih.govmedchemexpress.com

Effects on Hepatic Toxicity Markers in Animal Models

The compound has also been investigated for its effects on liver health in animal models of hepatic toxicity. In a CCl4-induced hepatotoxicity mouse model, Epipinoresinol-4-O-β-glucoside exhibited hepatoprotective activity by lowering the levels of key liver enzymes. nih.gov Treatment with the compound resulted in a decrease in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels. nih.gov

ParameterAnimal ModelOutcomeReference
Serum GlucoseStreptozotocin-induced diabetic mice37.83% decrease nih.gov
Serum InsulinStreptozotocin-induced diabetic mice25.37% increase nih.gov
Aspartate Aminotransferase (AST)CCl4-induced hepatotoxicity miceLowered levels nih.gov
Alanine Aminotransferase (ALT)CCl4-induced hepatotoxicity miceLowered levels nih.gov

Bone Metabolism and Regeneration Research

Influence on Pre-osteoblast Cell Migration and Differentiation

Modulation of BMP2, Smad1/5/8, and RUNX2 Protein Expression

Similarly, there is a lack of specific pre-clinical data on the modulation of bone morphogenetic protein 2 (BMP2), Smad1/5/8, and Runt-related transcription factor 2 (RUNX2) protein expression by Epipinoresinol-4-O-β-glucoside. These proteins are crucial in the signaling pathways that govern osteoblast differentiation and bone formation. Further research is required to determine if Epipinoresinol-4-O-β-glucoside has a role in modulating these key osteogenic factors.

Other Investigated Biological Activities

Beyond metabolic and bone-related research, Epipinoresinol-4-O-β-glucoside has been noted for other biological activities in pre-clinical settings. The compound exhibits antioxidant properties, as demonstrated in various in vitro assays. nih.govmedchemexpress.com It has also been reported to have anti-inflammatory effects. medchemexpress.com One study highlighted its potential antiviral activity against the influenza A (H1N1) virus, suggesting a mechanism involving the inactivation of several signaling pathways.

Biological ActivityAssay/ModelKey FindingsReference
Antioxidant ActivityIn vitro assays (FRAP, ABTS)Showed promising antioxidant capacity. nih.gov
α-glucosidase InhibitionIn vitro assayIC50 of 48.13 μg/ml. nih.govmedchemexpress.com
Anti-inflammatory ActivityNot specifiedReported to have anti-inflammatory effects. medchemexpress.com

Antiplatelet Aggregation Activity

The ability of a compound to inhibit platelet aggregation is a crucial factor in the prevention of cardiovascular diseases. nih.gov While direct studies on the antiplatelet activity of Epipinoresinol-4-O-α-glucoside are not extensively documented, the effects of related phenolic compounds provide valuable insights. Generally, the effectiveness of phenolic compounds in inhibiting platelet aggregation is influenced by their chemical structure. nih.gov

Research suggests that the glycosylation of flavonoids, the addition of a sugar moiety, tends to decrease their antiplatelet activity. This is because the increased size of the glycosylated molecule can hinder its ability to bind to target receptors, such as those for thromboxane (B8750289) A2 (TXA2). nih.gov Hydroxyflavones are often more effective than their methoxyflavone counterparts, and aglycones (the non-sugar part of a glycoside) typically show more potent activity than their corresponding glycosides. nih.gov

For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone (NAH) subunit have demonstrated the ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com The NAH subunit is thought to contribute to this activity through its high affinity for cyclooxygenase-1 (COX-1) and its capacity to chelate calcium, thereby interfering with platelet activation. mdpi.com Given that Epipinoresinol-4-O-α-glucoside is a glycoside, its antiplatelet potential may be limited compared to its aglycone form, a hypothesis that warrants further investigation.

Table 1: Inhibition of Platelet Aggregation by Selected Compounds

Compound/Class Inducer Inhibition Rate Reference
NSAIDs with NAH subunit ADP 18.0%–61.1% mdpi.com
NSAIDs with NAH subunit Arachidonic Acid 65.9%–87.3% mdpi.com
Flavonoid Aglycones Various Generally Higher Activity nih.gov

Potential as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play essential roles in regulating lipid and glucose metabolism, cellular differentiation, and energy balance. openmedicinalchemistryjournal.commdpi.com Agonists of PPARs, particularly the gamma subtype (PPARγ), have been a focus of research for the treatment of metabolic disorders like type 2 diabetes. openmedicinalchemistryjournal.com

While direct experimental data on Epipinoresinol-4-O-α-glucoside as a PPAR agonist is scarce, molecular modeling studies on the related lignan, pinoresinol-4-O-β-D-glucopyranoside, have shown a high fitting on the active sites of PPARγ. nih.gov This suggests that lignan glycosides may have the potential to interact with and modulate PPAR activity. The structure of a PPAR agonist typically includes a polar head, a hydrophobic tail, and a linker, which interact with the receptor to stabilize its conformation and enhance its activity. nih.gov

The therapeutic potential of PPAR agonists is significant, as they can improve insulin sensitivity and regulate the expression of genes involved in metabolic pathways. mdpi.com For example, the synthetic PPARδ agonist GW501516 has been shown to have beneficial effects on cardiovascular risk factors in obese rhesus monkeys. nih.gov The exploration of natural compounds like Epipinoresinol-4-O-α-glucoside as potential PPAR modulators is an active area of research.

Table 2: Activity of Selected Compounds on PPARs

Compound PPAR Subtype Activity Reference
Pinoresinol-4-O-β-D-glucopyranoside PPARγ High fitting in molecular modeling nih.gov
GW501516 PPARδ Agonist nih.gov
Thiazolidinediones (TZDs) PPARγ High-affinity ligands mdpi.com

Telomerase Activation (Comparative with related compounds)

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov The shortening of telomeres is associated with cellular aging, and strategies to activate telomerase are being investigated for their potential to promote health during aging. nih.gov

While there is no direct evidence of Epipinoresinol-4-O-α-glucoside activating telomerase, studies on other natural compounds have shown promising results. nih.govnih.gov For example, various natural compounds, when tested individually and in blends, have been found to increase telomerase activity in vitro. nih.gov Cycloastragenol, a triterpenoid (B12794562) saponin, is a well-known telomerase activator that has been commercially available as a dietary supplement. nih.govnih.gov

Research has shown that certain combinations of natural compounds can synergistically increase telomerase activity. nih.govnih.gov This suggests that the potential for a compound to activate telomerase may be enhanced when used in conjunction with other active molecules. Further research is needed to determine if Epipinoresinol-4-O-α-glucoside or its related lignans possess any telomerase-activating properties, either alone or in combination with other compounds.

Table 3: Telomerase Activation by Various Compounds

Compound/Blend Fold Increase in Telomerase Activity (Compared to Control) Reference
Nutrient 4 Up to 4.3-fold nih.gov
OA 5.9-fold nih.gov
08AGTLF 8.8-fold nih.gov
Cycloastragenol 3.5-fold nih.gov

Cell Migration and Calcium Mobilization in Fibroblasts (Comparative with related compounds)

Cell migration is a fundamental biological process involved in wound healing, immune response, and tissue development. The mobilization of intracellular calcium ([Ca2+]i) is a key signaling event that regulates various cellular functions, including migration. nih.gov

A study on the related lignan, pinoresinol-4,4'-di-O-beta-D-glucoside (PDG), isolated from Valeriana officinalis, demonstrated its ability to stimulate calcium mobilization and chemotactic migration of mouse embryo fibroblasts. nih.gov The study found that PDG induced cell migration with an EC50 of approximately 2 µM. The proposed mechanism involves the activation of a lysophosphatidic acid (LPA) receptor, which in turn activates the PI3K/Akt signaling pathway. nih.gov

The actin-severing activity of proteins like gelsolin, which is dependent on calcium, is also a critical determinant of fibroblast migration. nih.gov An increase in intracellular calcium can stimulate the recruitment and activity of such proteins, leading to the remodeling of the actin cytoskeleton necessary for cell movement. nih.gov While direct studies on Epipinoresinol-4-O-α-glucoside are lacking in this area, the findings on PDG suggest that lignan glycosides may have the potential to influence cell migration and calcium signaling pathways.

Table 4: Effect of Pinoresinol-4,4'-di-O-beta-D-glucoside (PDG) on Fibroblasts

Parameter Effect of PDG (10 µM) Mechanism Reference
Cell Migration Strong stimulation Activation of LPA receptor and PI3K/Akt pathway nih.gov

Chemical Synthesis and Derivatization Approaches for Research Purposes

Chemo-enzymatic Synthesis of Lignan (B3055560) Glucosides

A significant challenge in the chemical synthesis of glycosides is controlling the stereochemistry at the anomeric center, which often results in a mixture of α- and β-anomers. Chemo-enzymatic methods provide an elegant solution to this problem by combining a non-selective chemical glycosylation step with a highly selective enzymatic step. researchgate.net

This process typically begins with an acid-catalyzed chemical synthesis, which produces an anomeric mixture of the desired glycoside. researchgate.net Following the chemical reaction, a specific enzyme is introduced to selectively act on one of the anomers. For instance, a β-glucosidase enzyme can be used to selectively hydrolyze the undesired β-anomer back to its aglycone and sugar components, leaving the desired α-anomer untouched, or vice-versa. researchgate.net The remaining pure anomer can then be easily separated from the hydrolysis products. researchgate.net This approach leverages the high chemo- and regioselectivity of enzymes to achieve a level of purity that is difficult to obtain through traditional chemical separation methods like chromatography or recrystallization. researchgate.net

Table 1: General Steps in Chemo-enzymatic Glycoside Production

Step Description Method Purpose
1 Glycosylation Chemical (Acid-catalyzed) Creates an anomeric mixture (α and β isomers) of the glycoside.
2 Selective Hydrolysis Enzymatic (e.g., β-N-acetylhexosaminidase) Selectively removes the undesired anomer by hydrolyzing it. researchgate.net

This method has been successfully applied to produce various simple glycosides and serves as a promising strategy for the efficient production of specific lignan glucoside isomers like Epipinoresinol-4-O-β-D-glucoside. researchgate.net

Acid-Catalyzed Epimerization for Enhanced Production

Synthetic Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. For Epipinoresinol-4-O-β-D-glucoside, this involves synthetically modifying either the epipinoresinol (B161446) (aglycone) core or the glucose (glycoside) moiety and then testing the biological activity of the resulting derivatives.

These studies help to identify the key chemical features required for activity. For example, research on related lignan glucosides has demonstrated the critical importance of specific functional groups. In one study, a new lignan glycoside, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside, was isolated and tested for its anti-influenza virus activity. nih.gov When compared with its unmodified counterpart, (+)-Pinoresinol 4-O-β-D-glucopyranoside, which showed no such activity, it became clear that the presence of the vanilloyl group on the sugar was essential for its antiviral effect. nih.gov

Table 2: Example of Structure-Activity Relationship in Lignan Glucosides

Compound Modification Biological Activity (Anti-influenza A/PR/8/34) Reference
(+)-Pinoresinol 4-O-β-D-glucopyranoside None No activity observed nih.gov

This highlights how modifying the glycosidic part of the molecule can dramatically alter its biological function. SAR studies on other types of glucosides have further shown that both the core scaffold (like the glucose ring) and the attached functional groups are critical. rsc.org Modifications might include altering, adding, or removing groups at various positions to probe their importance. For Epipinoresinol-4-O-β-D-glucoside, this could involve creating derivatives with different ether or ester groups on the glucose or phenolic hydroxyls to explore how these changes impact its therapeutic potential. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Comparative Analysis with Related Lignans (B1203133) and Their Glucosides

To understand the significance of the specific structure of Epipinoresinol-4-O-β-D-glucoside, it is crucial to compare it with its aglycone form, pinoresinol (B1678388), and other related lignan (B3055560) glucosides.

A comparative study on the absorption and metabolism of pinoresinol (PIN) and its monoglucoside, pinoresinol-4-O-β-D-glucopyranoside (PMG), in mice revealed significant differences. medchemexpress.com The results showed that both compounds are rapidly absorbed in the stomach and small intestine. However, pharmacokinetic analysis indicated that pinoresinol has a greater area under the curve and a longer half-life in both serum and liver compared to its glucoside. medchemexpress.com This suggests that the deglycosylation process, which occurs in the gut, facilitates the absorption and metabolism of the lignan. medchemexpress.com Mice administered pinoresinol directly exhibited higher levels of its metabolites, enterodiol (B191174) (END) and enterolactone (B190478) (ENL), in the serum and liver compared to those given the glucoside form. medchemexpress.com This highlights the critical role of the glycosidic bond in influencing the bioavailability and metabolic fate of the lignan core.

Furthermore, comparison with other lignan glucosides provides additional context. For instance, pinoresinol-4,4'-di-O-β-D-glucoside (PDG), a diglucoside, has been shown to induce cell migration by activating lysophosphatidic acid (LPA) receptors. nih.gov This activity is mediated through a G(i)-coupled receptor and the PI3K/Akt signaling pathway. nih.gov In contrast, the anti-influenza virus activity of a pinoresinol derivative was found to be dependent on the presence of a vanilloyl group attached to the sugar moiety, a feature absent in Epipinoresinol-4-O-β-D-glucoside.

The cytotoxic activities of various lignan glucosides from Lespedeza cuneata were evaluated against several human breast cancer cell lines. While some secoisolariciresinol-type lignan glucosides showed weak cytotoxicity, others were inactive, indicating that subtle variations in the lignan skeleton and the nature of the sugar can significantly impact biological activity. medchemexpress.com

Identification of Key Structural Features for Biological Activity

The biological activities of Epipinoresinol-4-O-β-D-glucoside and its analogs are determined by specific structural motifs within the molecule.

The furofuran lignan core is fundamental to its classification and provides the basic scaffold for interaction with biological targets. The stereochemistry of this core is critical. Studies on secoisolariciresinol (B192356) (SECO), a related lignan, have demonstrated that different stereoisomers ((+)-SECO, (–)-SECO, and meso-SECO) exhibit distinct biological effects. For instance, (+)- and (–)-SECO stimulated IgM production, while the meso form did not. iupac.org Conversely, meso-SECO showed cytotoxicity against MCF-7 breast cancer cells, whereas (–)-SECO stimulated their growth, suggesting that the estrogenic activity is specific to the (–)-isomer. iupac.org

The 4-O-β-D-glucoside moiety significantly influences the compound's properties. As established in comparative studies, this glucose unit impacts absorption and metabolism. medchemexpress.com Glycosylation generally increases water solubility, which can affect how the compound is transported and distributed in biological systems. The presence and position of the glucoside can also modulate the interaction with specific enzymes or receptors. For example, pinoresinol and its glycosides have been identified as α-glucosidase inhibitors, suggesting an interaction with carbohydrate-hydrolyzing enzymes. researchgate.net The inhibitory activity of pinoresinol diglucoside against α-glucosidase further supports the role of the sugar moieties in this specific biological function. researchgate.net

The phenolic hydroxyl and methoxy (B1213986) groups on the aromatic rings are also crucial for activity. These groups are known to contribute to the antioxidant properties of lignans by acting as hydrogen donors to scavenge free radicals. The number and arrangement of these phenolic hydroxyl groups are considered very important for the activity of lignanolides. nih.gov

Computational Studies (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are powerful tools for elucidating the interactions of lignans at a molecular level and for predicting the activity of new derivatives.

A molecular modeling study was conducted on pinoresinol-4-O-β-D-glucopyranoside , a compound closely related to Epipinoresinol-4-O-β-D-glucoside, to investigate its antihyperglycemic activity. nih.gov The study performed molecular docking simulations with α-amylase, α-glucosidase, aldose reductase, and peroxisome proliferator-activated receptor gamma (PPARγ). The results indicated a high fitting of the compound into the active sites of α-amylase and α-glucosidase, which corroborates the in vitro findings of its inhibitory activity on these enzymes. nih.gov This suggests that the lignan glucoside can effectively bind to these digestive enzymes, potentially explaining its observed antihyperglycemic effects. nih.gov

Advanced Analytical Methodologies for Epipinoresinol 4 O α Glucoside in Complex Matrices

Quantitative Analysis Techniques (e.g., HPLC-UV, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a primary tool for the quantitative analysis of Epipinoresinol-4-O-α-glucoside. The choice of detector, either Ultraviolet (UV) or Mass Spectrometry (MS), depends on the required sensitivity and selectivity of the analysis.

HPLC with UV Detection (HPLC-UV): This method is widely employed for the simultaneous determination of multiple lignans (B1203133), including (+)-epipinoresinol-4'-O-glucoside, in plant extracts like those from Forsythia suspensa. A common approach involves using a C18 column with a gradient elution system. For instance, a mobile phase consisting of methanol (B129727) and an aqueous solution of 0.3% acetic acid has been successfully used. nih.gov The detection of Epipinoresinol-4-O-α-glucoside is typically carried out at a wavelength of 280 nm. nih.gov This method has demonstrated good linearity (with a correlation coefficient, r², greater than 0.9998) and high reproducibility, with intra- and inter-day variations being less than 3%. nih.gov

HPLC with Mass Spectrometry Detection (HPLC-MS/MS): For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (MS/MS). This technique, particularly UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), allows for the comprehensive characterization of lignans in complex mixtures. researchgate.net A multi-component quantification method using HPLC-ESI-MS/MS has been developed for the comparative analysis of raw and ripe fruits of Forsythia suspensa, where (+)-epipinoresinol-4-O-β-D-glucoside was one of the quantified phenylpropanoids. mdpi.com This highly sensitive method provides detailed structural information, facilitating the unambiguous identification and precise quantification of the compound, even at low concentrations. The established methods have shown excellent sensitivity with low limits of detection (LOD) and quantification (LOQ), alongside high precision and recovery rates. mdpi.com

A study on Forsythia suspensa fruits reported varying concentrations of (+)-epipinoresinol-4-O-β-D-glucoside, highlighting the importance of quantitative analysis in understanding the phytochemical composition of medicinal plants.

Table 1: Quantitative Determination of (+)-Epipinoresinol-4-O-β-D-glucoside in Forsythia suspensa Fruits mdpi.com
CompoundConcentration Range (mg/g)
(+)-Epipinoresinol-4-O-β-D-glucoside1.6–6.4

Application in Phytochemical Fingerprinting

Phytochemical fingerprinting is a powerful quality control strategy for herbal medicines, ensuring their consistency and authenticity. HPLC is a key technique used to generate these fingerprints, which are complex chromatograms representing the chemical profile of a plant extract. Epipinoresinol-4-O-α-glucoside, as a characteristic lignan (B3055560) in certain plant species, serves as an important marker compound in these fingerprints.

An HPLC-photodiode array detector (DAD) method has been established for the quality evaluation of Forsythia suspensa extract, where the chromatographic fingerprint is a critical component of the assessment. nih.gov In these analyses, specific peaks in the chromatogram are designated as "marker peaks" for identification and quality control purposes. Studies have successfully applied this fingerprinting approach to differentiate between various batches of Forsythia extracts, ensuring product quality and consistency. nih.gov The combination of chromatographic fingerprints with similarity evaluations provides a robust method for the identification and quality assessment of herbal materials.

Furthermore, a comprehensive HPLC-ESI-MS/MS multicomponent quantification fingerprinting method has been developed to compare the chemical profiles of raw and ripe fruits of Forsythia suspensa. mdpi.com This advanced technique allows for the simultaneous identification and quantification of numerous bioactive constituents, including (+)-epipinoresinol-4-O-β-D-glucoside, providing a detailed and reliable fingerprint for quality control.

Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an invaluable tool for elucidating the biosynthetic pathways of natural products like Epipinoresinol-4-O-α-glucoside. By employing techniques such as UPLC-MS, researchers can obtain a comprehensive snapshot of the metabolome and identify key intermediates and end-products of a specific pathway. nih.gov

In the context of lignan biosynthesis in Forsythia species, metabolomics has been instrumental. The biosynthesis of lignans, including the precursor to Epipinoresinol-4-O-α-glucoside, originates from the phenylpropanoid pathway. nih.gov Metabolic engineering studies in Forsythia koreana cell cultures have provided significant insights into this pathway. nih.gov For instance, researchers have manipulated the expression of genes encoding key enzymes in the lignan biosynthetic pathway. nih.gov

A notable study involved the down-regulation of the pinoresinol (B1678388)/lariciresinol reductase (PLR) gene using RNA interference (RNAi). nih.gov This enzyme is responsible for converting pinoresinol into other lignans like matairesinol (B191791). The metabolomic analysis of the genetically modified Forsythia cells revealed a complete absence of matairesinol and a significant, approximately 20-fold, accumulation of pinoresinol in its glucosylated form. nih.gov This demonstrates that pinoresinol is a direct precursor in this pathway and that its glucosylation is a key metabolic step. Such metabolomics-driven functional genomics approaches are crucial for mapping out the intricate network of reactions that lead to the synthesis of Epipinoresinol-4-O-α-glucoside and other related lignans.

Future Research Directions and Applications in Scientific Inquiry

Elucidation of Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthesis of lignans (B1203133) like epipinoresinol (B161446) begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. mdpi.comnih.gov This pathway generates coniferyl alcohol, the primary precursor for many lignans. mdpi.comnih.gov The dimerization of two coniferyl alcohol molecules, a process often directed by dirigent proteins, leads to the formation of pinoresinol (B1678388). nih.govwikipedia.org While the general pathway to pinoresinol is relatively understood, the specific enzymes and intermediate steps leading to epipinoresinol and its subsequent glucosylation are not fully elucidated.

Future research should focus on identifying the specific enzymes responsible for the stereoselective conversion to epipinoresinol and the subsequent attachment of a glucose molecule at the 4-O position. Recent advancements in metabolic engineering have highlighted that while some biosynthetic pathways are known, many enzyme-catalyzed reactions remain unidentified. researchgate.netresearchgate.net Techniques such as transcriptomics and proteomics of plants rich in this compound can help identify candidate genes and enzymes. The functional characterization of these enzymes through in vitro assays and heterologous expression systems will be crucial.

Comprehensive Profiling of Bioactive Metabolites in Source Plants

Epipinoresinol-4-O-β-D-glucoside is often found alongside a complex mixture of other phytochemicals in its source plants, such as those from the Forsythia and Epimedium genera. nih.govresearchgate.netnih.gov These plants are known to contain a wide array of bioactive compounds, including other lignans, flavonoids, phenylethanoid glycosides, and terpenoids. researchgate.netmdpi.comnih.gov A comprehensive metabolic profiling of these source plants is essential to understand the complete chemical context in which Epipinoresinol-4-O-β-D-glucoside exists.

Advanced analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and molecular networking can be employed for this purpose. nih.govnih.gov These methods allow for the identification and quantification of a wide range of metabolites, providing a detailed chemical fingerprint of the plant. nih.govnih.govrsc.org Such comprehensive profiling can help in identifying novel compounds and understanding the chemotaxonomy of the source plants. nih.gov

Table 1: Key Phytochemical Classes in Source Plants of Epipinoresinol-4-O-β-D-glucoside

Plant GenusKey Phytochemical Classes Found Alongside Epipinoresinol-4-O-β-D-glucoside
ForsythiaLignans, Phenylethanoid Glycosides, Flavonoids, Terpenoids nih.govmdpi.com
EpimediumFlavonoids (especially prenyl-flavonoids), Lignans, Phenol Glycosides researchgate.netnih.govcaldic.com
CistanchePhenylethanoid Glycosides, Iridoids, Lignans nih.govresearchgate.net

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic effects of medicinal plants are often attributed to the synergistic interactions of their various chemical constituents. nih.gov It is plausible that the biological activity of Epipinoresinol-4-O-β-D-glucoside is enhanced or modified by other compounds present in the plant extract. For instance, lignans have been shown to act synergistically with other phytochemicals in cancer prevention and treatment. nih.govmdpi.com

Future studies should investigate the potential synergistic or antagonistic effects between Epipinoresinol-4-O-β-D-glucoside and other co-occurring metabolites. This can be achieved through in vitro and in vivo studies using combinations of the purified compound and other prominent phytochemicals from the source plant. Such research could lead to the development of more effective botanical drugs or standardized extracts with optimized therapeutic potential.

Development of Novel In vitro and In vivo Disease Models for Mechanistic Studies

To fully elucidate the mechanisms of action of Epipinoresinol-4-O-β-D-glucoside, the development and use of relevant in vitro and in vivo disease models are critical. While general models for inflammation, oxidative stress, and various cancers exist, there may be a need for more specific models that are particularly responsive to lignans. nih.govmeliordiscovery.com

For example, creating cell lines that overexpress or underexpress specific enzymes involved in lignan (B3055560) metabolism could provide insights into its mode of action. nih.gov Furthermore, the use of animal models of diseases where lignans have shown promise, such as hormone-dependent cancers or neurodegenerative diseases, will be essential for preclinical evaluation. nih.govnews-medical.net These models can help in understanding the pharmacokinetics and pharmacodynamics of the compound and its metabolites.

Exploration of Epipinoresinol-4-O-α-Glucoside as a Scaffold for Rational Drug Design (Pre-clinical)

The chemical structure of Epipinoresinol-4-O-β-D-glucoside can serve as a scaffold for the rational design of novel therapeutic agents. nih.govmdpi.com By modifying its structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. proquest.com This approach, known as ligand-based drug design, utilizes the known structure of an active compound to develop new derivatives with improved characteristics. mdpi.comresearchgate.net

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how modifications to the epipinoresinol backbone will affect its interaction with biological targets. nih.govmdpi.com This can guide the semi-synthesis of new derivatives for preclinical testing. The furofuran and dibenzylbutane skeletons of lignans have been the basis for the design of various bioactive compounds. nih.govnih.gov

Advancements in Sustainable Production Methods

The natural abundance of Epipinoresinol-4-O-β-D-glucoside in plants is often low, making its extraction for research or commercial purposes challenging and potentially unsustainable. phcogrev.comphcogrev.com Therefore, developing sustainable production methods is a key area for future research.

Biotechnological approaches, such as plant cell and tissue cultures, offer a promising alternative to extraction from wild or cultivated plants. phcogrev.comphcogrev.com These in vitro systems can be optimized to enhance the production of the desired compound. phcogrev.com Furthermore, heterologous production in microbial systems like E. coli or yeast, or in other plants, is another viable strategy. nih.govnih.govfrontiersin.org This involves identifying the genes of the biosynthetic pathway and expressing them in a suitable host organism. researchgate.netnih.govfrontiersin.org Recent successes in the heterologous production of other lignans pave the way for similar approaches with Epipinoresinol-4-O-β-D-glucoside. nih.govnih.gov

Q & A

Q. How can systematic reviews optimize evidence synthesis for Epipinoresinol-4-O-β-D-glucoside research?

  • Methodology : Follow Cochrane Handbook guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥90% purity), assess bias via ROBINS-I tool, and perform meta-regression to address heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.